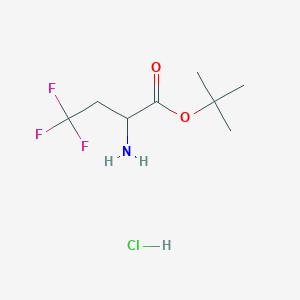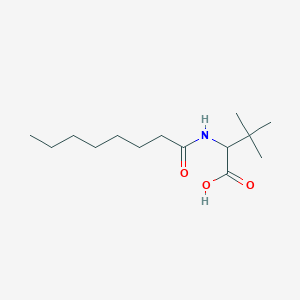![molecular formula C17H17NO4S B2379009 N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide CAS No. 2034342-18-0](/img/structure/B2379009.png)
N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide is a chemical compound that has gained significant attention among researchers due to its potential use in various scientific applications. The compound is also known as BMS-986142 and has been synthesized for research purposes only. In
Aplicaciones Científicas De Investigación
Catalysis and Chemical Synthesis
- Studies have highlighted the use of related methanesulfonamide derivatives in catalytic processes and chemical synthesis. For instance, the development of sufficiently chemoselective N-acylation reagents, like N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrates the role of similar compounds in facilitating specific chemical reactions with good chemoselectivity (Kondo et al., 2000).
Material Science and Electrochemistry
- In material science and electrochemistry, derivatives like (Trimethylsilyl)methanesulfonate have been explored for their potential to improve the electrochemical performance of high-voltage batteries. These compounds serve as interface-stabilizing additives that enhance interfacial stability and show significant improvements in capacity retention and rate performance (Lim et al., 2016).
Structural and Molecular Studies
- Structural and molecular studies on compounds like N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide can be informed by research on similar molecules. For example, the structural study of three nimesulidetriazole derivatives, including methanesulfonamide compounds, utilized X-ray powder diffraction to analyze the effect of substitution on supramolecular assembly (Dey et al., 2015).
Green Chemistry and Environmental Applications
- The environmental benefits of methanesulfonic acid, highlighting its low toxicity and suitability as an electrolyte in electrochemical processes, present a context for exploring related sulfonamide compounds in green chemistry applications (Gernon et al., 1999).
Propiedades
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-13-3-2-4-14(9-13)12-23(19,20)18-10-16-5-6-17(22-16)15-7-8-21-11-15/h2-9,11,18H,10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCDZBICUNCECZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378927.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2378930.png)
![4-(3-fluorophenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378932.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2378934.png)
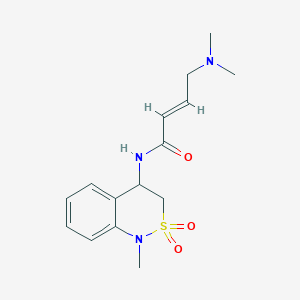
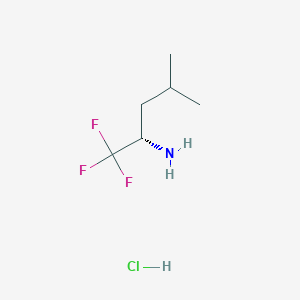
![2-[[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2378940.png)
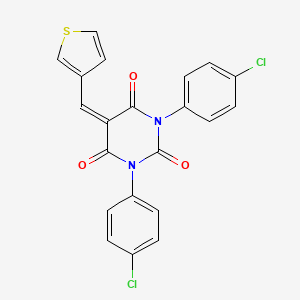
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2378944.png)
